molecular formula C10H19ClN2O2 B14562766 Methyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate CAS No. 62204-26-6

Methyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate

Cat. No.: B14562766
CAS No.: 62204-26-6
M. Wt: 234.72 g/mol
InChI Key: JUVGYYKSIDWWKZ-UHFFFAOYSA-N
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Description

Methyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate is an organic compound with a complex structure that includes a tert-butyl group, a diazenyl group, and a chloropentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate typically involves multiple steps. One common method includes the reaction of 4-chloropentanoic acid with tert-butylamine to form the corresponding amide. This amide is then diazotized using sodium nitrite and hydrochloric acid to introduce the diazenyl group. Finally, the esterification of the resulting diazenyl compound with methanol yields this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Compounds with substituted functional groups replacing the chlorine atom.

Scientific Research Applications

Methyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-tert-butylbenzoate: Similar in structure but lacks the diazenyl and chloropentanoate groups.

    Methyl 4-chlorobenzoate: Contains a chlorobenzoate group but lacks the tert-butyl and diazenyl groups.

    Methyl 4-aminobenzoate: Contains an amino group instead of the diazenyl group.

Uniqueness

Methyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62204-26-6

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72 g/mol

IUPAC Name

methyl 4-(tert-butyldiazenyl)-4-chloropentanoate

InChI

InChI=1S/C10H19ClN2O2/c1-9(2,3)12-13-10(4,11)7-6-8(14)15-5/h6-7H2,1-5H3

InChI Key

JUVGYYKSIDWWKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=NC(C)(CCC(=O)OC)Cl

Origin of Product

United States

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